molecular formula C12H12BrN3O3 B2830873 Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate CAS No. 1233509-89-1

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2830873
CAS RN: 1233509-89-1
M. Wt: 326.15
InChI Key: HJHFHFRKVCDWCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an isopropyl group, which is a two-carbon alkyl group.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and X-ray crystallography . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For example, infrared spectroscopy can provide information on the types of bonds present in the molecule, while mass spectrometry can provide information on the molecular weight of the compound .

Scientific Research Applications

Synthesis and Biological Activity

Total Synthesis of Biologically Active Compounds : A study by Edmondson et al. (1999) describes the total synthesis of spirotryprostatin A, highlighting the use of oxidative rearrangement and the introduction of a diketopiperazine system. This research emphasizes the biological activity of analogues, demonstrating that certain structural elements, such as the isopropylidene side chain, are not crucial for biological activity, paving the way for the synthesis of more accessible analogues with potential biological applications (Edmondson, S. et al., 1999).

Material Science and Sensing Applications

Electrochemical Sensing : Research by Tajik et al. (2014) involved the synthesis of a new ferrocene-derivative compound for constructing a modified-graphene paste electrode. This electrode was applied for the electro-oxidation and sensitive detection of isoproterenol, showcasing the material's potential in electrochemical sensors and its role in analytical chemistry (Tajik, S. et al., 2014).

Chemical Reactions and Mechanisms

Abnormal Diels–Alder Reaction : A study by Ibata et al. (1992) explored the reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to the formation of cycloadducts through oxazole ring opening. This research provides insight into zwitterionic mechanisms and the solvent effect on reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Ibata, T. et al., 1992).

Antimicrobial Studies

Design and Antimicrobial Activities of Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives exhibiting potent antimicrobial activities against various microorganisms. This work underscores the importance of structural design in developing new antimicrobial agents and highlights the bioactivity potential of triazole derivatives (Zhao, X. et al., 2012).

Corrosion Inhibition

Corrosion Control in Industrial Applications : Bentiss et al. (2009) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and providing valuable insights into the adsorption mechanism and its practical applications in corrosion control (Bentiss, F. et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for the compound for this information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFHFRKVCDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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